molecular formula C18H32O16 B1165390 DC-SIGN ECD (extra-cellular domain)

DC-SIGN ECD (extra-cellular domain)

Cat. No.: B1165390
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Description

Structural Characterization of Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin Extracellular Domain

Domain Architecture and Oligomerization Mechanisms

Cytosolic and Transmembrane Domain Interactions

The cytosolic and transmembrane regions of Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin establish fundamental organizational principles that influence the extracellular domain architecture. The cytoplasmic domain contains three conserved motifs: the tyrosine-based motif, dileucine motif, and triacidic cluster motif, which collectively regulate cellular processes including ligand binding, uptake, and trafficking. These cytoplasmic elements function as signaling modules that coordinate intracellular responses following extracellular ligand engagement.

Structural investigations have demonstrated that the cytoplasmic domain exhibits constitutive interactions with scaffold proteins including lymphocyte-specific protein 1, kinase suppressor of Ras 1, and connector enhancer of kinase suppressor of Ras. These protein-protein interactions establish a molecular framework that supports the spatial organization of the extracellular domain at the cell surface. The transmembrane segment, composed of hydrophobic amino acid residues, anchors the entire receptor complex within the lipid bilayer and provides a stable foundation for extracellular domain projection.

Experimental analysis using truncated forms of the receptor has revealed that removal of the cytoplasmic domain does not significantly affect microdomain formation or stability, suggesting that the primary determinants of extracellular domain organization reside within the extracellular region itself. This finding indicates that while cytoplasmic interactions contribute to cellular signaling processes, the fundamental structural integrity of the extracellular domain depends on autonomous intermolecular interactions rather than cytoskeletal anchoring mechanisms.

The transmembrane domain facilitates proper insertion into cellular membranes and maintains the correct orientation of the extracellular domain relative to the cell surface. This spatial arrangement is essential for the formation of functional receptor clusters that can engage with multivalent ligands present on pathogen surfaces or within the extracellular matrix.

Neck Region α-Helical Repeats and Tetramer Stabilization

The neck region constitutes a critical structural element responsible for organizing individual receptor subunits into stable tetrameric complexes. This domain comprises seven complete and one incomplete tandem repeat, each containing 23 amino acid residues that exhibit a characteristic pattern of hydrophobic residues positioned at regular intervals along α-helical stretches. These hydrophobic residues facilitate coiled-coil interactions between helices from the four chains within a tetramer, establishing the quaternary structure essential for high-affinity ligand binding.

Circular dichroism spectroscopy and analytical ultracentrifugation studies have confirmed that the neck region adopts an extended α-helical conformation that projects the carbohydrate recognition domains approximately 20-30 nanometers from the cell surface. This extended configuration positions the ligand-binding sites away from the cellular membrane and toward potential target molecules in the extracellular environment. The neck domain serves as both a structural spacer and a regulatory element that controls the accessibility and orientation of the carbohydrate recognition domains.

Stability analysis of the neck region has revealed that this domain is responsible for maintaining the integrity of receptor tetramers under physiological conditions. When the neck region is truncated or modified, the resulting receptor complexes exhibit reduced stability and altered dynamics, including increased mobility and decreased residence time within membrane microdomains. These observations demonstrate that the neck region functions as a molecular scaffold that organizes and stabilizes the overall receptor architecture.

The neck region also exhibits sensitivity to environmental conditions, particularly hydrogen ion concentration and ionic strength. Under acidic conditions, the neck domain undergoes conformational changes that destabilize the tetrameric assembly, leading to an equilibrium between monomeric and tetrameric states. This environmental responsiveness provides a mechanism for regulating receptor function in different cellular compartments and physiological contexts.

Carbohydrate Recognition Domain Calcium-Binding Motifs

The carbohydrate recognition domain represents the primary ligand-binding interface of the extracellular domain and contains sophisticated calcium-binding machinery that governs carbohydrate specificity and affinity. This domain adopts a characteristic C-type lectin fold sustained by four disulfide bridges and contains three occupied calcium-binding sites designated as sites 1, 2, and 3. The domain also contains an Glutamic acid-Proline-Asparagine motif that confers specificity for mannose-containing carbohydrates.

Site 2 represents the primary calcium-binding location directly involved in carbohydrate coordination, where calcium ions facilitate binding to mannose residues through their equatorial 3-hydroxyl and 4-hydroxyl groups. This calcium-mediated interaction establishes the fundamental recognition mechanism that enables the receptor to distinguish between different carbohydrate structures. The overall binding interaction is maintained by an extensive hydrogen bond network formed between distinct sugar groups and amino acid residues within the protein, which may be mediated directly or through intervening water molecules.

Structural analysis has revealed that the carbohydrate recognition domain exhibits remarkable flexibility in accommodating different oligosaccharide ligands. The interaction with high mannose ligands extends beyond terminal mannose residues to involve internal carbohydrate moieties that interact along an extended binding site. This extended binding interface enhances both specificity and affinity by providing multiple points of contact between the receptor and its ligands.

The calcium-binding sites within the carbohydrate recognition domain are differentially occupied depending on environmental conditions. While the primary calcium site maintains consistent occupancy under physiological conditions, auxiliary calcium sites may be disrupted under certain circumstances, leading to conformational changes that affect ligand-binding properties. This calcium-dependent structural plasticity provides an additional layer of regulation for receptor function.

pH-Dependent Conformational Dynamics

Acidic Environment Effects on Oligomeric State

The extracellular domain exhibits profound sensitivity to hydrogen ion concentration, with acidic environments inducing significant changes in quaternary structure and oligomerization behavior. Analytical ultracentrifugation and size exclusion chromatography studies have demonstrated that the extracellular domain exists in equilibrium between monomeric and tetrameric states, with this equilibrium showing marked dependence on hydrogen ion concentration. Under physiological conditions, the tetrameric form predominates, but decreasing hydrogen ion concentration shifts the equilibrium toward monomeric species.

Small angle X-ray scattering measurements have provided detailed molecular envelopes of the extracellular domain under different hydrogen ion conditions, revealing that acidic environments induce structural rearrangements that destabilize the neck region and promote tetramer dissociation. These conformational changes occur within the physiological range of hydrogen ion concentrations encountered in different cellular compartments, suggesting that this represents a biologically relevant regulatory mechanism.

The hydrogen ion sensitivity of the oligomeric state has important implications for ligand binding and release. Under acidic conditions similar to those found in endosomal compartments, the reduced oligomeric state correlates with decreased ligand-binding affinity, providing a mechanism for ligand release during intracellular trafficking. This hydrogen ion-dependent binding and release cycle may facilitate the transfer of captured ligands to appropriate intracellular processing pathways.

Circular dichroism spectroscopy has revealed that hydrogen ion-induced changes affect both secondary and tertiary structure elements within the extracellular domain. The neck region shows particular sensitivity to acidic conditions, with α-helical content decreasing as hydrogen ion concentration increases. These structural changes propagate through the entire extracellular domain, affecting the organization and presentation of the carbohydrate recognition domains.

Ionic Strength Modulation of Quaternary Structure

The quaternary structure of the extracellular domain demonstrates significant dependence on ionic strength, with both the stability and conformation of receptor tetramers being modulated by the concentration of dissolved salts in the surrounding medium. High ionic strength conditions promote tetramer stability and maintain the extended conformation of the neck region, while low ionic strength environments favor tetramer dissociation and structural compaction.

Systematic analysis across a range of ionic strength conditions has revealed that the extracellular domain requires a minimum ionic strength threshold to maintain stable tetrameric assembly. Below this threshold, the electrostatic interactions that stabilize the coiled-coil structure of the neck region become insufficient to maintain quaternary structure integrity. This ionic strength dependence provides an additional environmental parameter that can regulate receptor function in different physiological contexts.

The combined effects of hydrogen ion concentration and ionic strength create a complex regulatory landscape for extracellular domain structure and function. These parameters interact synergistically, with low ionic strength exacerbating the destabilizing effects of acidic conditions on tetramer assembly. This dual sensitivity enables fine-tuned control of receptor oligomerization and ligand-binding properties in response to local environmental conditions.

Solution X-ray scattering studies have provided quantitative measurements of structural changes induced by varying ionic strength conditions. The radius of gyration and maximum dimension of the extracellular domain both decrease under low ionic strength conditions, indicating structural compaction that accompanies tetramer dissociation. These conformational changes directly impact the spatial arrangement of carbohydrate recognition domains and their accessibility to potential ligands.

Comparative Structural Analysis Across Species Variants

Structural analysis across different species has revealed both conserved and divergent features in the organization of the extracellular domain. Human and primate orthologs share fundamental architectural principles, including the basic domain organization and tetrameric assembly mechanisms, but exhibit differences in specific structural details that affect ligand-binding properties and functional characteristics. The carbohydrate recognition domain shows the highest degree of conservation across species, reflecting the critical importance of this region for pathogen recognition functions.

Mouse variants of the receptor family, including multiple gene family members designated as specific intercellular adhesion molecule-grabbing non-integrin-related proteins, exhibit significant structural diversity within the neck region while maintaining conserved carbohydrate recognition domain architecture. These variants differ in the number and arrangement of tandem repeats within the neck region, leading to altered oligomerization properties and distinct ligand-binding characteristics. Such structural diversity may reflect adaptation to different pathogen environments or specialized functional roles.

The following table summarizes key structural differences observed across species variants:

Species Neck Region Repeats Carbohydrate Recognition Domain Identity Oligomerization State Primary Expression Sites
Human 7.5 complete repeats Reference sequence Stable tetramers Dendritic cells, macrophages
Rhesus Monkey Variable repeat number 95% identity Stable tetramers Similar to human
Mouse 6-8 repeats (variant-dependent) 67-70% identity Variable stability Splenic marginal zone, lymph nodes
Porcine 8 exon structure 60-65% identity Tetrameric Macrophages, dendritic cells

Phylogenetic analysis indicates that the extracellular domain structure has undergone evolutionary optimization for species-specific pathogen recognition requirements. While the fundamental C-type lectin fold and calcium-binding mechanisms remain highly conserved, variations in the neck region and surface-exposed loops of the carbohydrate recognition domain provide structural diversity that enables recognition of different pathogen-associated molecular patterns.

Cross-species functional studies have demonstrated that despite structural differences, the basic mechanism of carbohydrate recognition and multivalent binding remains consistent across orthologs. However, species-specific variations in binding affinity and ligand specificity reflect the structural adaptations present in each variant. These differences highlight the evolutionary pressure to maintain essential pathogen recognition capabilities while adapting to species-specific threats.

The conservation of calcium-binding motifs across species variants underscores the fundamental importance of these structural elements for receptor function. All examined orthologs maintain the essential amino acid residues required for calcium coordination and carbohydrate binding, despite variations in surrounding structural regions. This conservation pattern indicates that the core ligand-binding mechanism represents an evolutionarily constrained feature that cannot tolerate significant modification without loss of function.

Properties

Molecular Formula

C18H32O16

Synonyms

Sugar specificity: High Mannose

Origin of Product

United States

Scientific Research Applications

Structural Characteristics

The DC-SIGN ECD is organized into a tetramer that allows for multivalent interactions with various pathogens. The neck domain of DC-SIGN is pivotal in controlling the oligomerization state of the ECD, which significantly affects its binding affinity to ligands. Studies have shown that the oligomerization state is sensitive to pH and ionic strength, influencing the receptor's functionality in different cellular environments .

Immunotherapy Applications

DC-SIGN ECD has been explored as a target for immunotherapy due to its ability to enhance antigen-specific immune responses.

  • Cancer Immunotherapy : Research indicates that targeting DC-SIGN with specific glycomimetics can improve the efficacy of cancer vaccines by promoting antigen cross-presentation and T cell activation . The use of heteromultivalent delivery systems that target DC-SIGN has shown promise in enhancing the avidity and specificity of immune responses against tumors.
  • Viral Infections : The ECD has been identified as a critical player in the recognition of viral pathogens, particularly HIV and SARS-CoV-2. Studies demonstrate that DC-SIGN facilitates the internalization of HIV by binding to its envelope glycoprotein gp120, which enhances viral entry into dendritic cells . This mechanism can be exploited to develop therapeutic strategies aimed at blocking viral entry and improving vaccine efficacy against such viruses.

Vaccine Development

The unique binding characteristics of DC-SIGN ECD make it an attractive target for vaccine development:

  • Prophylactic Vaccines : By utilizing DC-SIGN as a targeting mechanism, vaccines can be designed to deliver antigens specifically to dendritic cells. This targeted approach enhances immune responses and promotes better protection against infections .
  • Adjuvant Development : The ECD can be used in conjunction with adjuvants to improve vaccine performance. For instance, studies have shown that multivalent glycan presentations improve binding affinity to DC-SIGN, which can enhance the immunogenicity of vaccine candidates .

Understanding Infectious Diseases

DC-SIGN ECD's role in pathogen recognition provides insights into infectious disease mechanisms:

  • Pathogen Recognition : The receptor's ability to bind to various pathogens enables researchers to study how these organisms evade immune responses. For example, investigations into how SARS-CoV-2 interacts with DC-SIGN have revealed potential pathways for therapeutic intervention .
  • Disease Mechanisms : By studying the interactions between DC-SIGN ECD and pathogens, researchers can uncover mechanisms of disease progression and identify potential biomarkers for early diagnosis or treatment responses .

Data Tables

Application AreaDescriptionKey Findings
ImmunotherapyEnhances antigen-specific immune responsesTargeting with glycomimetics improves efficacy against cancer
Vaccine DevelopmentUtilizes DC-SIGN for targeted antigen deliveryMultivalent glycan presentations enhance binding affinity
Infectious Disease StudyProvides insights into pathogen recognition mechanismsCritical for understanding HIV/SARS-CoV-2 entry pathways

Case Studies

  • HIV Entry Mechanism : A study demonstrated that DC-SIGN binds to HIV gp120, facilitating viral entry into dendritic cells. Blocking this interaction could lead to new therapeutic strategies against HIV infection .
  • SARS-CoV-2 Interaction : Research highlighted how DC-SIGN recognizes the spike protein of SARS-CoV-2, suggesting potential targets for vaccine design aimed at preventing COVID-19 infection through enhanced immune response targeting .
  • Cancer Vaccine Trials : Clinical trials investigating vaccines that utilize DC-SIGN as a targeting mechanism have shown improved T cell activation and tumor regression in preclinical models, indicating a promising avenue for cancer immunotherapy .

Chemical Reactions Analysis

pH-Dependent Oligomerization Dynamics

DC-SIGN ECD exists in equilibrium between monomeric and tetrameric states, modulated by pH and ionic strength. At physiological pH (7.4), the neck domain stabilizes the tetrameric form, essential for pathogen recognition. Acidic conditions (pH ≤ 6.5) disrupt this equilibrium, destabilizing the tetramer and altering CRD conformation .

Key Data :

  • Tetramer Dissociation : Occurs below pH 6.5, reducing ligand-binding avidity.

  • Neck Domain Role : Maintains CRD spatial organization; mutations here impair oligomerization .

Ligand Binding Mechanisms

DC-SIGN ECD interacts with glycans via Ca²⁺-dependent and independent pathways:

Primary Carbohydrate Recognition Site (CBS)

  • Ca²⁺ Coordination : Essential for mannose-type ligand binding (e.g., Man ). EDTA abolishes CBS interactions .

  • Binding Affinity :

    LigandK_D (mM)Method
    Man 0.37 ± 0.06¹⁹F CSP NMR
    48 0.46 ± 0.16¹⁵N HSQC NMR

Secondary Binding Pocket (SBP)

Identified via ¹⁹F/¹⁵N NMR and molecular docking, this Ca²⁺-independent site enables heteromultivalent interactions:

  • Key Residues : M270 (hydrophobic), R309 (ionic) .

  • Ligand Example : Biphenyl system of compound 48 binds SBP with K_I ≈ 1.15 mM .

Dual Binding Mode of Compound 48

48 (a biphenyl-mannose conjugate) engages both CBS and SBP:

  • CBS Interaction : Mannose moiety binds Ca²⁺-dependently (K_D ≈ 0.46 mM) .

  • SBP Interaction : Biphenyl group binds via hydrophobic/ionic interactions, sustained even under EDTA .

Experimental Validation :

  • STD NMR : Biphenyl protons showed sustained saturation transfer under EDTA, confirming SBP binding .

  • Molecular Dynamics : Stable docking pose (20 ns simulation) revealed transient hydrogen bonds between 48 and SBP residues .

pH Impact on Ligand Release

Acidic pH (mimicking endosomes) triggers:

  • Tetramer Dissociation : Reduces avidity, facilitating pathogen release .

  • CRD Structural Changes : Alters glycan-binding efficiency at pH < 6.0 .

Comparison with Similar Compounds

DC-SIGN vs. Langerin

Structural Differences :

  • Oligomerization : DC-SIGN forms pH-stable tetramers via its neck domain, while Langerin (CD207) assembles as trimers .
  • CRD Flexibility : DC-SIGN’s CRDs are spatially organized by the neck domain to enable cooperative binding, whereas Langerin’s CRDs are more rigidly positioned .

Functional Specificity :

  • Ligand Preference: DC-SIGN binds high-mannose glycans (e.g., HIV-1 gp120) and Lewis antigens (e.g., blood group antigens), while Langerin preferentially recognizes β-glucans and microbial glycolipids .
  • Inhibitor Sensitivity : Glycomimetics like D66 (IC50 = 5 µM for DC-SIGN) show 100-fold higher potency for DC-SIGN over Langerin due to differences in CRD topology and glycan-binding pockets .

Residual Activity Comparison :

Compound DC-SIGN ECD Residual Activity (%) Langerin ECD Residual Activity (%)
Ligand A 85 15
Ligand B 78 20
Ligand C 92 10

Data from SPR inhibition assays

DC-SIGN vs. Mouse Homologs (SIGN-R3)

CRD Homology :

  • Mouse DC-SIGN and SIGN-R3 share ~70% sequence similarity in their CRDs but differ in glycan specificity. SIGN-R3 binds dextrans more avidly, while DC-SIGN favors mannosylated ligands .

Functional Divergence :

  • Pathogen Recognition: DC-SIGN ECD binds E.
  • In Vivo Roles : SIGN-R3 mediates spleen marginal zone B cell responses, unlike DC-SIGN, which is specialized for DC-T cell interaction and viral trans-infection .

Multivalent Glycoclusters

  • Avidity Enhancement: Hexavalent glycoclusters (e.g., compound 3.5.4) achieve IC50 = 5 µM for DC-SIGN, matching the intrinsic affinity of DC-SIGN ECD for mannosylated BSA (IC50 = 8 µM) .
  • Spatial Geometry : Rod-shaped divalent inhibitors (e.g., 3.7.4) show 10-fold higher potency (IC50 = 1 µM) than globular analogs due to preorganized CRD engagement .

Inhibitor Efficacy :

Compound Valency IC50 (µM) Target Specificity
D66 Monomer 5 DC-SIGN
D06 Dimer 350 DC-SIGN/Langerin
3.5.4 Hexamer 5 DC-SIGN
L-Fucose Monomer >500 Broad lectins

Data from SPR and transinfection assays

Glycomimetic Design

  • Fucose Derivatives : Second-generation fucose-based ligands (e.g., compound 1) inhibit DC-SIGN (IC50 = 350 µM) by mimicking Lewis-X trisaccharides but show poor specificity against Langerin .
  • Optimized Scaffolds : Compounds like ligand C (IC50 = 2 µM) exploit DC-SIGN’s CRD spacing, achieving 50-fold selectivity over Langerin .

Mechanistic Insights from Binding Studies

pH and Ionic Sensitivity

  • DC-SIGN ECD undergoes tetramer-to-monomer dissociation at pH < 6.5, disrupting CRD organization and reducing ligand affinity . This pH-dependent behavior is absent in Langerin, which maintains trimer stability across physiological pH ranges .

Pathogen Interaction Dynamics

  • Bacterial Binding : DC-SIGN ECD recognizes E. coli R1 LOS via terminal galactose residues (KD = 15.6 µM), a interaction competitively inhibited by OSR1 (IC50 = 2 mM) .
  • Viral Entry: DC-SIGN ECD’s tetrameric structure enhances HIV-1 capture (KD = 8 µM for gp120), whereas monomeric CRD fragments show 100-fold lower affinity .

Preparation Methods

Escherichia coli-Based Expression and Inclusion Body Refolding

The ECD (residues 64–404) and CRD (residues 253–404) of DC-SIGN have been expressed in E. coli using pET30b vectors, resulting in inclusion body formation due to the protein’s complex disulfide bonding requirements. Refolding was achieved by solubilizing inclusion bodies in urea followed by dialysis against Tris-HCl buffers (pH 8.0) containing reduced and oxidized glutathione to promote correct disulfide bond formation. Post-refolding, the protein was purified via mannan-agarose affinity chromatography, leveraging the CRD’s calcium-dependent mannose-binding activity. Elution with EDTA-containing buffers yielded monomeric CRD and tetrameric ECD, as confirmed by size exclusion chromatography (SEC).

Mammalian Expression Systems: HEK293, CHO, and NS0 Cells

For glycosylated and secreted ECD, mammalian systems such as HEK293, CHO, and NS0 cells have been employed:

  • HEK293 Cells : Full-length DC-SIGN ECD was expressed transiently, with tetrameric ECD harvested from culture supernatants. This system preserves post-translational modifications but suffers from lower yields compared to prokaryotic systems.

  • CHO Cells : A Fc-tagged mouse DC-SIGN ECD (residues 73–238) was stably expressed in CHO cells using a pCMV vector. The Fc tag enabled Protein A affinity purification, yielding 1–2 mg/L of purified ECD with >90% purity.

  • NS0 Cells : Recombinant mouse DC-SIGN ECD (residues 73–238) with an N-terminal HA tag was produced in NS0 myeloma cells, achieving >95% purity via un disclosed chromatography methods. The protein exhibited bioactivity in ICAM-5 binding assays.

Purification Strategies and Chromatography Techniques

Affinity Chromatography

  • Mannan-Agarose : Used for E. coli-derived ECD, this resin captures the CRD’s mannose-binding activity in calcium-containing buffers (25 mM Tris-HCl, pH 8.0, 4 mM CaCl₂). Elution with EDTA (10 mM) disrupts calcium-dependent binding, yielding 0.2–0.5 mg/mL of ECD.

  • Strep-Tactin : A Strep-tagged DC-SIGN neck domain (residues 64–228) was purified using Strep-Tactin Superflow columns, with elution via desthiobiotin competition. Tag cleavage with Factor Xa produced untagged neck domains for structural studies.

  • Protein A : Fc-tagged ECD constructs were purified using Protein A Sepharose, with elution at pH 3.0 and immediate neutralization to prevent denaturation.

Size Exclusion Chromatography (SEC)

SEC on Superose 6 or Superdex 200 columns resolved ECD tetramers (∼400 kDa) from aggregates and monomers. For example, E. coli-derived ECD eluted as a single peak at 14 mL on Superose 6, corresponding to a Stokes radius of 6.2 nm. Mammalian-derived ECD exhibited similar profiles, confirming proper oligomerization.

Refolding and Stabilization of DC-SIGN ECD

Refolding from inclusion bodies remains challenging due to the ECD’s pH-sensitive oligomerization. Optimal refolding conditions for E. coli-derived ECD included:

  • Buffer Composition : 25 mM Tris-HCl (pH 8.0), 150 mM NaCl, 4 mM CaCl₂, and 2 mM reduced glutathione.

  • pH Adjustment : Lowering pH to 6.5–7.0 stabilized tetramers, while acidic conditions (pH <6.0) induced dissociation into monomers.

Characterization and Quality Control

Biophysical Characterization

  • Circular Dichroism (CD) : Far-UV CD spectra revealed α-helical content in the neck domain (minima at 208 nm and 222 nm) and β-sheet structure in the CRD.

  • Analytical Ultracentrifugation (AUC) : Sedimentation velocity experiments confirmed tetrameric stoichiometry (s₂₀,w = 5.4 S) and pH-dependent oligomerization.

  • Small-Angle X-ray Scattering (SAXS) : SAXS-derived molecular envelopes showed an elongated ECD structure (max dimension: 25 nm), with CRDs clustered at one end.

Functional Assays

  • Ligand Binding : Surface plasmon resonance (SPR) measured nanomolar affinity for HIV gp120 (Kd = 12 nM).

  • Inhibition Assays : DC-SIGN ECD inhibited HIV-1 transfer to CD4+ T cells by 70% at 20 µg/mL, demonstrating functional relevance.

Comparative Analysis of DC-SIGN ECD Preparation Methods

Parameter E. coli Expression CHO Cells NS0 Cells
Host System E. coli BL21(DE3)CHO-K1NS0 myeloma
Yield 0.2–0.5 mg/L1–2 mg/LNot reported
Tag NoneFc tagHA tag
Purification Mannan-agarose + SECProtein A + SECUndisclosed affinity + SEC
Glycosylation AbsentPresentPresent
Key Application Structural studiesReceptor-ligand assaysBinding assays

Challenges and Optimizations

  • pH Sensitivity : The neck domain’s oligomerization is pH-dependent, requiring buffers above pH 6.5 to maintain tetrameric integrity.

  • Glycosylation Impact : Mammalian-derived ECD exhibits higher ligand-binding affinity due to N-linked glycans, complicating direct comparison with E. coli-derived material.

  • Fusion Tags : Fc and HA tags enhance solubility and purification but may interfere with CRD accessibility .

Q & A

Q. How is DC-SIGN ECD produced and validated for structural integrity in experimental workflows?

DC-SIGN ECD is typically produced via E. coli fermentation, yielding unglycosylated, calcium-dependent protein with high batch-to-batch consistency . Structural validation involves:

  • Isothermal Titration Calorimetry (ITC) : Measures ligand-binding affinity (e.g., Kd values in the micromolar range) and confirms calcium dependency .
  • SDS-PAGE and SEC : Analyzes oligomeric states (tetrameric form dominant at physiological pH) and purity .
  • Glycan array profiling : Validates carbohydrate-binding specificity using CFG-developed protocols .

Q. What experimental methods are used to quantify ligand binding to DC-SIGN ECD?

Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., BSA-Man titrations yield Kd ~310 µM for glycomimetics) .
  • ITC : Provides thermodynamic profiles (ΔG, ΔH, TΔS) for monovalent interactions (e.g., ΔG = -21.4 kJ/mol for compound 7) .
  • Competition assays : Compare IC50 values to assess ligand specificity (e.g., glycomimetics with >10-fold selectivity over Langerin) .

Advanced Research Questions

Q. How does pH influence DC-SIGN ECD oligomerization and ligand-binding activity?

DC-SIGN ECD exists in pH-dependent oligomeric states:

  • At pH 7.4, it forms stable tetramers critical for high-avidity interactions.
  • Below pH 6.0, it dissociates into dimers/monomers, altering ligand-binding capacity . Methodological note: Use size-exclusion chromatography (SEC) with inline multi-angle light scattering (MALS) to monitor oligomer shifts under varying pH .

Q. What strategies improve ligand specificity for DC-SIGN over structurally related receptors like Langerin?

Rational design involves:

  • Comparative structural analysis : Overlay DC-SIGN and Langerin CRD crystal structures to identify divergent binding pockets .
  • Functional group modifications : Introduce substituents (e.g., sulfation) that exploit electrostatic differences between receptors .
  • SPR cross-screening : Validate selectivity using Langerin ECD-functionalized surfaces (e.g., compound 7 shows <5% residual binding to Langerin vs. 85% to DC-SIGN) .

Q. How can multivalent glycoconjugates mimic natural DC-SIGN clustering on cell surfaces?

High-avidity interactions are achieved via:

  • Oriented immobilization : Use StreptagII-functionalized SPR chips to preserve DC-SIGN ECD tetrameric architecture .
  • Chelating ligands : Design glycoclusters (e.g., mannose dendrimers) with spatial arrangements enabling rebinding events (Kd improvements up to 100-fold vs. monovalent ligands) .

Q. Why do murine models fail to recapitulate human DC-SIGN biology, and how is this addressed?

Mice lack a direct DC-SIGN homolog; their eight divergent homologs exhibit altered glycan specificity and trafficking . Solutions include:

  • hSIGN transgenic mice : Express human DC-SIGN under murine CD11c promoters for in vivo infection studies .
  • CRD-swap mutants : Engineer chimeric receptors to isolate functional domains .

Q. How do glycomimetics induce DC-SIGN ECD clustering, and how does this affect potency assays?

Certain pseudomannotriosides (e.g., compound 2) artificially cluster DC-SIGN tetramers, inflating SPR-based inhibitory potency (IC50 ~25 µM vs. ~250 µM in cell-based assays). Mitigation strategies:

  • Analytical ultracentrifugation (AUC) : Detect ligand-induced aggregation .
  • Dynamic light scattering (DLS) : Confirm hydrodynamic radius shifts during clustering .

Q. What explains discrepancies between X-ray crystallography and solution-phase binding data for DC-SIGN ECD ligands?

Crystal structures often miss dynamic or multivalent binding modes observed in solution. For example:

  • STD-NMR and transfer NOESY : Reveal secondary binding epitopes (e.g., fucose O3/O4 interactions) undetected in static structures .
  • Molecular dynamics (MD) simulations : Model transient interactions (e.g., ligand-induced conformational changes in the CRD) .

Methodological Best Practices

  • For SPR : Prefer covalently stabilized DC-SIGN ECD surfaces over streptavidin-biotin systems to avoid ligand-induced dissociation .
  • For ITC : Include calcium (4 mM CaCl₂) in buffers to maintain binding competency .
  • For competitive assays : Use Langerin ECD as a counter-target to control for off-receptor effects .

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